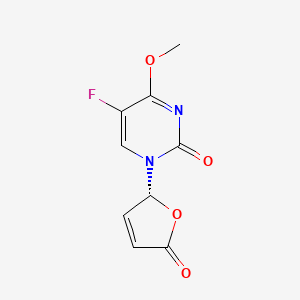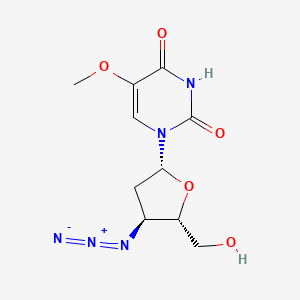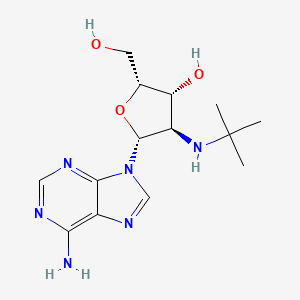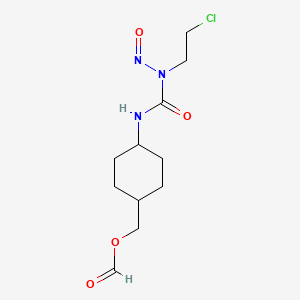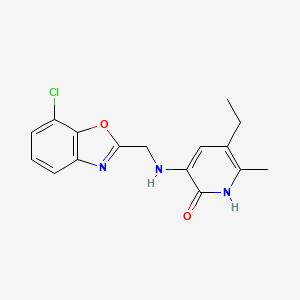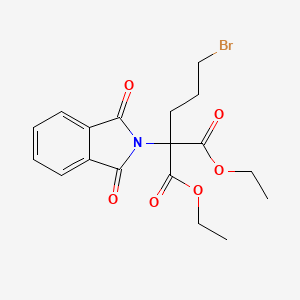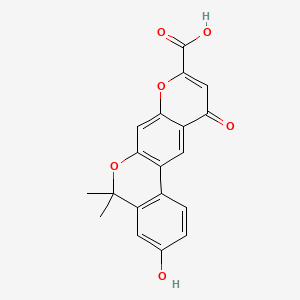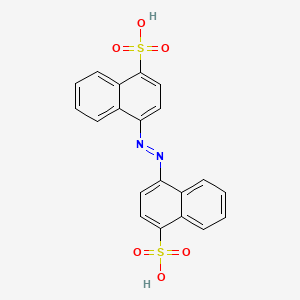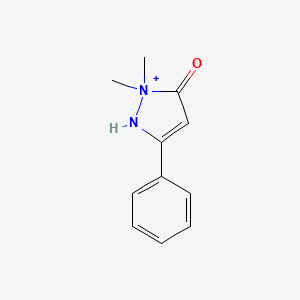
1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol is a chemical compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the pyrazole ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.
科学研究应用
1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-5-ol: Similar structure with one less methyl group.
3-Phenyl-1H-pyrazol-5-ol: Lacks the methyl groups present in 1,1-Dimethyl-3-phenyl-1H-1lambda(5)-pyrazol-5-ol.
1,3-Diphenyl-1H-pyrazol-5-ol: Contains an additional phenyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazoles. Its unique structure can influence its reactivity, stability, and interactions with biological targets.
For precise and detailed information, consulting scientific literature, databases, and research articles is recommended.
属性
CAS 编号 |
29707-10-6 |
|---|---|
分子式 |
C11H13N2O+ |
分子量 |
189.23 g/mol |
IUPAC 名称 |
2,2-dimethyl-5-phenyl-1H-pyrazol-2-ium-3-one |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11(14)8-10(12-13)9-6-4-3-5-7-9/h3-8H,1-2H3/p+1 |
InChI 键 |
YWGZXMILMQEKTP-UHFFFAOYSA-O |
规范 SMILES |
C[N+]1(C(=O)C=C(N1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,9,9-trimethyl-8-oxa-5,11-diazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),12,14,16-tetraene](/img/structure/B12799891.png)
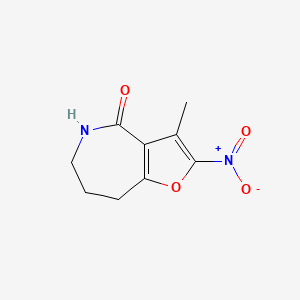
![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
